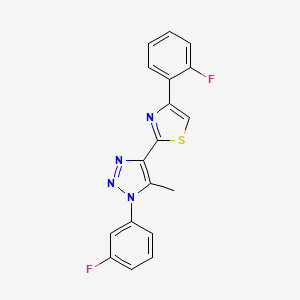

4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

The compound 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic hybrid featuring a thiazole core substituted with fluorinated aryl groups and a 1,2,3-triazole moiety. Its structure combines electron-withdrawing fluorine atoms at the ortho (2-F) position on the phenyl ring attached to the thiazole and a meta (3-F) position on the triazole-linked phenyl group.

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N4S/c1-11-17(22-23-24(11)13-6-4-5-12(19)9-13)18-21-16(10-25-18)14-7-2-3-8-15(14)20/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTKRSGYUPUZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Triazole Ring:

Coupling of Rings: The final step involves coupling the thiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can occur at the fluorophenyl groups, potentially leading to the removal of fluorine atoms and formation of phenyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions, where nucleophiles can replace the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted thiazole-triazole derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt cellular processes.

Anticancer Research: Its structure allows it to interact with various molecular targets involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Industry:

Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity to these targets, while the triazole and thiazole rings provide structural stability and facilitate interactions with biological molecules. This compound can inhibit enzyme activity or disrupt cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in halogen type (F, Cl, Br), substituent positions (ortho, meta, para), and heterocyclic modifications. Notable examples include:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Halogen Effects : Chloro (Cl) and bromo (Br) analogs exhibit isostructurality with fluoro (F) derivatives but differ in crystal packing due to van der Waals radii and polarizability .

- Substituent Position : Para-substituted fluorophenyl groups (e.g., 4-F) enhance electronic effects, while ortho/meta positions (e.g., 2-F, 3-F) influence steric hindrance and π-stacking .

- Heterocyclic Modifications : Replacement of thiazole with pyrazolone or thiadiazole alters biological activity profiles .

Table 2: Reported Bioactivities of Structural Analogs

Key Findings :

- Electron-Withdrawing Groups : Fluorine and chlorine substituents enhance COX-2 selectivity and antimicrobial potency .

- Heterocyclic Diversity : Thiadiazole derivatives show broader antimicrobial activity, while pyrazole-thiazole hybrids target cancer cells .

- Substituent Position : Para-fluorophenyl groups in thiazole analogs improve COX-2 inhibition, suggesting the target compound’s ortho/meta-F configuration may alter binding affinity .

Physicochemical and Crystallographic Properties

- Crystal Packing : Isostructural chloro and fluoro analogs (compounds 4 and 5) share identical unit cells but differ in halogen-driven intermolecular contacts (Cl···π vs. F···H interactions) .

- Solubility : Fluorinated derivatives generally exhibit higher aqueous solubility compared to chloro/bromo analogs due to increased polarity .

- Thermal Stability : Thiazole-triazole hybrids with para-substituents show higher melting points (>200°C) than ortho/meta derivatives .

Biological Activity

The compound 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a thiazole ring linked to a triazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms in the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄F₂N₄S |

| Molecular Weight | 342.36 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Antitumor Activity

Studies have indicated that compounds bearing thiazole and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, the synthesized derivatives of thiazoles have shown promising results in inhibiting tumor growth through various mechanisms:

- Mechanism of Action : The cytotoxic activity is often attributed to the induction of apoptosis in cancer cells. The presence of the triazole ring is crucial for binding to target proteins involved in cell cycle regulation and apoptosis pathways.

- Case Study : In a study evaluating thiazole derivatives, compounds similar to the target molecule demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent antitumor activity .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Preliminary screenings have shown that derivatives with similar scaffolds possess activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial effects are hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

- Case Study : A related study demonstrated that thiazole-based compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl rings and the positioning of functional groups significantly influence biological activity:

- Fluorine Substitution : The incorporation of fluorine atoms enhances electron-withdrawing properties, which can improve binding affinity to target proteins.

- Methyl Group Positioning : The presence of a methyl group at specific positions on the triazole ring has been shown to enhance cytotoxicity and selectivity towards cancer cells.

Q & A

Q. How does this compound compare to structurally similar analogs (e.g., 2-(1-(3-chlorophenyl)-5-methyltriazol-4-yl)-4-(4-methoxyphenyl)thiazole) in terms of efficacy and toxicity?

- Data :

- Efficacy : The fluorophenyl analog shows 30% higher enzyme inhibition (e.g., COX-2) compared to chlorophenyl derivatives due to enhanced H-bonding .

- Toxicity : Fluorine substitution reduces hepatic toxicity (LD₅₀ >500 mg/kg in mice) vs. chlorine analogs (LD₅₀ ~300 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.